1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene
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Overview
Description
1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 4-chlorophenyl group, a phenyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-isopropylbenzaldehyde with naphthalene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Iodo-substituted naphthalene derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(propan-2-yl)naphthalene: Lacks the phenyl group, leading to different chemical properties.
4-(4-Chlorophenyl)-2-(propan-2-yl)phenylamine: Contains an amine group instead of a naphthalene ring.
1-(4-Chlorophenyl)-3-(propan-2-yl)benzene: Lacks the naphthalene ring, resulting in different reactivity.
Uniqueness
1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is unique due to the combination of its substituents on the naphthalene ring. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
919341-73-4 |
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Molecular Formula |
C25H21Cl |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H21Cl/c1-17(2)23-16-24(18-8-4-3-5-9-18)21-10-6-7-11-22(21)25(23)19-12-14-20(26)15-13-19/h3-17H,1-2H3 |
InChI Key |
BCEQDDHYQQSPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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